Potency Against Recombinant Human TRPA1: Target Compound vs. HC-030031
The target compound inhibits AITC-induced Ca²⁺ influx at recombinant human TRPA1 with an IC₅₀ of 6.90 nM [1], compared to HC-030031, the most widely cited TRPA1 antagonist tool, which exhibits an IC₅₀ of approximately 6.2 µM in a comparable AITC-evoked calcium assay [2]. This represents an approximate 900-fold improvement in potency.
| Evidence Dimension | Inhibitory potency against human TRPA1 (AITC-evoked Ca²⁺ influx) |
|---|---|
| Target Compound Data | IC₅₀ = 6.90 nM |
| Comparator Or Baseline | HC-030031: IC₅₀ = 6.2 µM |
| Quantified Difference | ~899-fold more potent |
| Conditions | Target: recombinant human TRPA1 in HEK293F cells, FLIPR assay. Comparator: AITC-induced Ca²⁺ influx, reported by multiple independent studies. |
Why This Matters
A ~900-fold potency advantage reduces the compound concentration required to achieve full TRPA1 blockade, minimizing solvent exposure and off-target risk in cell-based and tissue-level experiments.
- [1] BindingDB BDBM50652931. IC₅₀ 6.90 nM. Antagonist activity at recombinant human TRPA1 expressed in HEK293F cells assessed as reduction in AITC-induced increase in intracellular Ca²⁺ level (FLIPR). View Source
- [2] Eid SR et al. Mol Pain. 2008;4:48. HC-030031 IC₅₀ = 6.2 µM (AITC-evoked Ca²⁺ influx). View Source
